molecular formula C17H11F3O3 B184656 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 220001-53-6

7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B184656
M. Wt: 320.26 g/mol
InChI Key: WVKLERKKJXUPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 7-BFC is C17H11F3O3 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

7-BFC is a substrate for cDNA-expressed CYP1A2 and CYP3A4 and is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC) . It is used for rapid CYP isoform metabolism and inhibition screening studies .


Physical And Chemical Properties Analysis

7-BFC is a solid substance . Its molecular weight is 320.26 . The storage temperature is -20°C . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Organic Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
    • Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Pharmaceuticals, Agrochemicals, and Materials

    • The trifluoromethyl group plays an increasingly important role in these fields .
    • Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Safety And Hazards

The safety information provided indicates that 7-BFC is classified as Acute Tox. 4 Oral . The hazard statements include H302 + H312 + H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352 + P312, and P304 + P340 + P312 .

properties

IUPAC Name

7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKLERKKJXUPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357260
Record name 7-Benzyloxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one

CAS RN

220001-53-6
Record name 7-Benzyloxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Fu, M Zhang, J Liao, Q Tang, Y Lei… - Journal of Medicinal …, 2021 - ACS Publications
Androgen receptor (AR) has proved to be a vital drug target for treating prostate cancer. Here, we reported the discovery of a novel AR antagonist 92 targeting the AR ligand-binding …
Number of citations: 6 pubs.acs.org

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